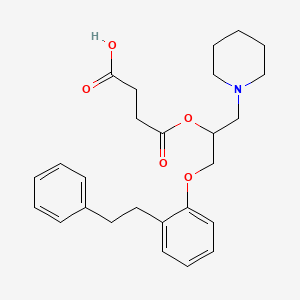
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride is a chemical compound with the molecular formula C11H13N5O. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride typically involves the reaction of 7-methoxy-4-methylquinazoline with guanidine under specific conditions. For instance, a solution of 1-(7-methoxy-4-methylquinazolin-2-yl)guanidine (compound 2) can be prepared by heating with ethyl 2-methyl-3-oxobutanoate and sodium bicarbonate in dimethyl sulfoxide at 110°C for 48 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to ensure purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-methylquinazolin-2-yl)guanidine: Similar in structure but lacks the methoxy group at the 7-position.
2-(7-methoxy-4-methylquinazolin-2-yl)guanidine: Similar but with a different positional isomerism.
Uniqueness
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride is unique due to the presence of the methoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C11H14ClN5O |
|---|---|
Poids moléculaire |
267.71 g/mol |
Nom IUPAC |
2-(7-methoxy-4-methylquinazolin-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C11H13N5O.ClH/c1-6-8-4-3-7(17-2)5-9(8)15-11(14-6)16-10(12)13;/h3-5H,1-2H3,(H4,12,13,14,15,16);1H |
Clé InChI |
KEFFGRUBEHGECP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13127910.png)

![7-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13127923.png)






![methyl(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13127963.png)

